molecular formula C23H25FIN3O2 B008557 2'-Iodospiperone CAS No. 103445-60-9

2'-Iodospiperone

Cat. No.: B008557
CAS No.: 103445-60-9
M. Wt: 521.4 g/mol
InChI Key: WNZBTQBAZJTZST-UHFFFAOYSA-N
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Description

2’-Iodospiperone is a butyrophenone derivative that has been developed for imaging dopamine D2 receptors using single-photon emission computed tomography (SPECT). It is labeled with iodine-123, a radioisotope, which allows for the visualization of dopamine receptors in the brain. This compound has shown high affinity and specificity for dopamine D2 receptors, making it a valuable tool in neurological research and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Iodospiperone involves the iodination of spiperone, a known dopamine antagonist. The process typically includes the following steps:

Industrial Production Methods: Industrial production of 2’-Iodospiperone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2’-Iodospiperone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Iodospiperone has several scientific research applications, including:

Mechanism of Action

2’-Iodospiperone exerts its effects by binding to dopamine D2 receptors in the brain. The binding of the compound to these receptors inhibits adenylate cyclase activity and activates a phosphatidylinositol-calcium second messenger system. This regulation of intracellular calcium release affects neurotransmitter release and metabolism, particularly dopamine and serotonin .

Comparison with Similar Compounds

Uniqueness: 2’-Iodospiperone is unique due to its high affinity and specificity for dopamine D2 receptors, coupled with the relatively long half-life of iodine-123. This makes it particularly suitable for extended imaging studies compared to other radiolabeled compounds with shorter half-lives .

Properties

IUPAC Name

8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBTQBAZJTZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145861
Record name 2'-Iodospiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103445-60-9
Record name 2'-Iodospiperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103445609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Iodospiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2′-Iodospiperone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUX8DG38HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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